

A Technical Guide to the Physical and Chemical Properties of Deuterated Ravuconazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated ravuconazole. It is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development and pharmaceutical sciences. This document compiles available data, outlines relevant experimental methodologies, and visualizes the biochemical pathway central to its mechanism of action.

Introduction

Ravuconazole is a potent, broad-spectrum triazole antifungal agent.[1] Like other azole antifungals, its mechanism of action involves the inhibition of cytochrome P450 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[3][4] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially alter pharmacokinetic properties, such as metabolism, without changing the fundamental pharmacodynamic activity.[5] This guide focuses on the physical and chemical characteristics of deuterated ravuconazole, providing a foundational understanding for its application in research and development.

Chemical and Physical Data



The process of deuteration can subtly influence the physical and chemical properties of a molecule. While specific experimental data for deuterated ravuconazole is limited, the following tables summarize key properties for both ravuconazole and its deuterated analog, ravuconazole-d4, based on available information.

Table 1: Chemical Identification

Identifier	Ravuconazole	Deuterated Ravuconazole (Ravuconazole-d4)
IUPAC Name	4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile[4]	2,3,5,6-tetradeuterio-4-[2- [(2R)-3-(2,4-difluorophenyl)-3- hydroxy-4-(1,2,4-triazol-1- yl)butan-2-yl]-1,3-thiazol-4- yl]benzonitrile[6]
CAS Number	182760-06-1[1]	1329499-27-5[6]
Molecular Formula	C22H17F2N5OS[7]	C22H13D4F2N5OS
Synonyms	BMS-207147, ER-30346[1]	DA-67122[6]

Table 2: Physicochemical Properties



Property	Ravuconazole	Deuterated Ravuconazole (Ravuconazole-d4)
Molecular Weight	437.47 g/mol [7]	441.5 g/mol [6]
Monoisotopic Mass	437.11218768 Da[4]	441.13729466 Da[6]
Melting Point	64-66 °C[7] or 148-151 °C (polymorph dependent)[8]	Not available
Boiling Point (Predicted)	674.9±65.0 °C[7]	Not available
Density (Predicted)	1.38±0.1 g/cm ³ [7]	Not available
pKa (Predicted)	11.62±0.29[7]	Not available
Solubility	Poorly water-soluble (BCS Class II)[9]. Soluble in DMSO, DMF, and ethanol.[10]	Expected to have similar solubility to ravuconazole.
Appearance	Off-white to yellow crystalline solid[7]	Not available

Experimental Protocols

The characterization of active pharmaceutical ingredients (APIs), including their deuterated forms, requires a suite of analytical techniques to determine their physical and chemical properties.[11] The following are generalized experimental protocols applicable to deuterated ravuconazole.

Mass Spectrometry for Isotopic Purity and Molecular Weight Determination

Objective: To confirm the molecular weight and assess the isotopic purity of deuterated ravuconazole.

Methodology: High-resolution mass spectrometry (HRMS) is employed.

• Sample Preparation: A dilute solution of the deuterated compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).



- Instrumentation: A liquid chromatography-mass spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Orbitrap or TOF) is used.[12]
- Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio
 (m/z) is measured with high accuracy.
- Data Interpretation: The obtained mass spectrum is analyzed to confirm the presence of the
 deuterated molecular ion peak and to determine the degree of deuterium incorporation by
 comparing the intensities of the isotopic peaks.[12] Deuterated compounds are often used as
 internal standards in quantitative LC-MS assays.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and the specific sites of deuteration.

Methodology: ¹H NMR, ¹³C NMR, and potentially ²H NMR spectroscopy are utilized.

- Sample Preparation: The deuterated ravuconazole sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- Instrumentation: A high-field NMR spectrometer is used.
- Analysis:
 - ¹H NMR: The absence or significant reduction of signals at specific chemical shifts compared to the spectrum of non-deuterated ravuconazole confirms the locations of deuterium substitution.[14]
 - ¹³C NMR: The carbon signals will be present, but those corresponding to deuterated positions may show splitting due to C-D coupling.
 - ²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterated positions.
- Data Interpretation: The spectra are analyzed to provide a complete structural assignment and confirm the positions of the deuterium labels.[14]



Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the melting point and other thermal transitions.

Methodology: DSC measures the difference in heat flow between the sample and a reference as a function of temperature.

- Sample Preparation: A small, accurately weighed amount of the crystalline solid is placed in an aluminum pan.
- Instrumentation: A calibrated DSC instrument is used.
- Analysis: The sample is heated at a constant rate, and the heat flow is recorded.
- Data Interpretation: The resulting thermogram is analyzed to identify endothermic events, such as melting, and exothermic events, such as decomposition. The peak of the melting endotherm is taken as the melting point.[15]

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of deuterated ravuconazole in various media.

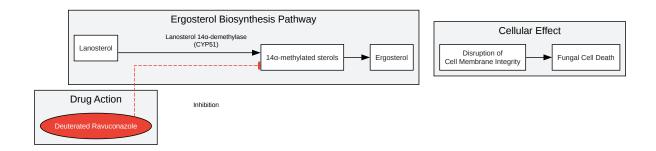
Methodology: The shake-flask method is a standard technique for solubility measurement.[16]

- Sample Preparation: An excess amount of the solid compound is added to a known volume
 of the desired solvent (e.g., water, buffer at different pH values) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).[16]
- Sample Processing: The saturated solution is filtered or centrifuged to remove undissolved solid.
- Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
- Data Analysis: The solubility is reported in units such as mg/mL or μg/mL.



Mechanism of Action and Signaling Pathway

Ravuconazole, and by extension its deuterated form, functions by inhibiting the fungal enzyme lanosterol 14α -demethylase.[2] This enzyme is a critical component of the ergosterol biosynthesis pathway. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which is vital for the integrity and function of the fungal cell membrane.[3]



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Caption: Mechanism of action of deuterated ravuconazole.

Conclusion

This technical guide provides a foundational overview of the physical and chemical properties of deuterated ravuconazole. The compiled data and outlined experimental protocols are intended to support further research and development of this potent antifungal agent. The provided visualization of its mechanism of action illustrates the well-established inhibitory effect on the fungal ergosterol biosynthesis pathway. As more experimental data on deuterated ravuconazole becomes available, this guide will serve as a valuable reference for the scientific community.



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